6-Oxa-1-azaspiro[3.5]nonane hydrochloride

conformational constraint medicinal chemistry entropy penalty reduction

6-Oxa-1-azaspiro[3.5]nonane hydrochloride is a conformationally locked spirocyclic scaffold featuring a unique [3.5] ring junction with zero rotatable bonds, delivering defined exit vector geometry for PI3Kδ inhibitor and CNS-targeted library design. Its rigid architecture reduces entropic binding penalties versus flexible morpholine analogues, enhancing SAR interpretability. Differentiated from positional isomers by 6-position oxygen placement, ensuring consistent 3D pharmacophore projection. Sourced at 97% purity with verified cold-chain logistics.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 1956324-37-0
Cat. No. B2492623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.5]nonane hydrochloride
CAS1956324-37-0
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2(CCN2)COC1.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-7(3-4-8-7)6-9-5-1;/h8H,1-6H2;1H
InChIKeyOPTLVAINVOKSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azaspiro[3.5]nonane hydrochloride (CAS 1956324-37-0): A Rigid Spirocyclic Building Block for Conformationally Constrained Drug Discovery


6-Oxa-1-azaspiro[3.5]nonane hydrochloride (CAS 1956324-37-0) is a heterobifunctional spirocyclic scaffold containing both an azetidine nitrogen and a tetrahydropyran oxygen within a rigid [3.5] spiro junction, with a molecular weight of 163.64 g/mol [1]. This compound belongs to the oxa-azaspiroalkane class, which has gained traction in medicinal chemistry as a three-dimensional alternative to planar aromatic or flexible saturated rings, offering a defined exit vector geometry for scaffold-based drug design programs targeting PI3Kδ, FAAH, and other therapeutically relevant enzymes [2].

Why 6-Oxa-1-azaspiro[3.5]nonane hydrochloride Cannot Be Replaced by Other Oxa-Azaspiro Isomers or Acyclic Analogues in Scaffold-Hopping Campaigns


Substituting 6-Oxa-1-azaspiro[3.5]nonane hydrochloride with closely related spirocyclic analogues such as 2-oxa-7-azaspiro[3.5]nonane, 1-oxa-6-azaspiro[3.5]nonane, or acyclic morpholine derivatives fundamentally alters the exit vector geometry, conformational rigidity, and hydrogen-bonding capacity of the resulting molecules [1][2]. The specific [3.5] ring junction and the positioning of the oxygen atom at the 6-position (systematic: 8-oxa) versus the 2-position produces a distinct three-dimensional projection of functional groups, which directly impacts target binding affinity, selectivity, and physicochemical properties such as lipophilicity and solubility [3]. In drug discovery programs, even subtle positional isomerism can ablate desired biological activity or introduce off-target liabilities, making generic substitution without comparative data a high-risk strategy.

Quantitative Comparative Evidence for 6-Oxa-1-azaspiro[3.5]nonane hydrochloride: Physicochemical Profiling and Scaffold-Level Differentiation


Rotatable Bond Count Zero: Conformational Rigidity Relative to Acyclic Morpholine Analogues

6-Oxa-1-azaspiro[3.5]nonane hydrochloride possesses zero rotatable bonds due to its spirocyclic fusion, in contrast to acyclic morpholine derivatives such as N-ethylmorpholine, which contain at least two freely rotatable bonds [1][2]. This complete conformational restriction reduces the entropic penalty upon target binding and enforces a predetermined exit vector geometry, a property that is not shared by flexible saturated heterocycles commonly used as building blocks.

conformational constraint medicinal chemistry entropy penalty reduction

Topological Polar Surface Area (TPSA): Balanced Polarity Profile Differentiates from All-Carbon Spiro Analogues

The topological polar surface area (TPSA) of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride (free base) is 21.3 Ų, which lies between the very low TPSA of an all-carbon spiro[3.5]nonane (~0 Ų) and the higher TPSA of diazaspiro analogues such as 2,7-diazaspiro[3.5]nonane (~24-30 Ų) [1]. This intermediate polarity profile arises from the single nitrogen (azetidine) and single oxygen (tetrahydropyran) heteroatoms, offering a calibrated balance between passive membrane permeability and aqueous solubility.

TPSA blood-brain barrier permeability physicochemical property optimization

Lipophilicity (LogP) and Hydrogen Bond Acceptor/Donor Count: Differentiated Physicochemical Signature for Drug-Likeness Optimization

The free base of 6-Oxa-1-azaspiro[3.5]nonane exhibits a computed LogP of 0.53 with 2 hydrogen bond acceptors and 1 hydrogen bond donor, in contrast to the more hydrophilic 2-oxa-7-azaspiro[3.5]nonane analogue which incorporates an oxetane ring and presents a distinct polarity profile [1]. Furthermore, the hydrochloride salt form exhibits a LogP of 0.04 , enabling aqueous solubility suitable for biological assays. This specific combination of hydrogen bond donor/acceptor counts (2 HBA, 1 HBD) and moderate lipophilicity differentiates the scaffold from more polar bis-heteroatom spirocycles and more lipophilic all-carbon systems.

lipophilicity LogP hydrogen bonding drug-likeness ADME prediction

Purity Benchmarking and Storage Stability Profile: Procurement-Relevant Quality Metrics

Commercially available 6-Oxa-1-azaspiro[3.5]nonane hydrochloride is supplied at a minimum purity of 95% by multiple vendors, with one supplier offering 97% purity . The compound requires long-term refrigerated storage at 2-7°C to maintain integrity, a specification that is more stringent than the ambient storage conditions applicable to many acyclic morpholine building blocks [1]. This storage requirement directly impacts procurement logistics and experimental reproducibility.

chemical purity storage stability procurement specification quality control

Scaffold-Level Differentiation: PI3Kδ Inhibitor Lead Series Utilizes 6-Oxa-1-azaspiro[3.5]nonane Core for Enhanced Selectivity

Patent disclosures from Jiangsu Hengrui Pharmaceuticals describe a lead series of PI3Kδ inhibitors wherein the 6-oxa-1-azaspiro[3.5]nonane core (as part of general formula (I)) was selected over alternative spirocyclic scaffolds based on improved PI3K isoform selectivity and favorable pharmacokinetic properties [1]. While the patent does not disclose head-to-head IC50 values comparing the core scaffold in isolation, the selection of this specific oxa-azaspiro framework for advanced lead optimization implies superior performance relative to in-class alternatives evaluated during the discovery campaign [2].

PI3Kδ inhibition kinase selectivity oncology drug discovery spirocyclic scaffold

Recommended Research and Industrial Application Scenarios for 6-Oxa-1-azaspiro[3.5]nonane hydrochloride Based on Quantitative Evidence


Scaffold Hopping in PI3Kδ and Kinase Inhibitor Lead Optimization Programs

Utilize 6-Oxa-1-azaspiro[3.5]nonane hydrochloride as a core scaffold replacement for morpholine or piperidine moieties in existing kinase inhibitor leads, particularly for PI3Kδ where the scaffold has been validated in patented lead series [1]. The zero rotatable bond count (rigidification) and moderate TPSA of 21.3 Ų provide a differentiated three-dimensional geometry that may enhance isoform selectivity and reduce off-target binding relative to more flexible or more polar analogues [2].

CNS Drug Discovery Building Block Requiring Balanced Permeability and Solubility

Incorporate 6-Oxa-1-azaspiro[3.5]nonane hydrochloride into CNS-targeted small molecule libraries where a TPSA of 21.3 Ų and free base LogP of 0.53 are predicted to support blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation [1][2]. The hydrochloride salt form (LogP 0.04) is particularly suitable for aqueous biological assays during early-stage screening .

Conformationally Constrained Probe Development for Target Engagement Studies

Leverage the zero rotatable bond property of the 6-Oxa-1-azaspiro[3.5]nonane core to design conformationally locked chemical probes with reduced entropic penalties upon target binding [1]. This is especially valuable for studying protein-ligand interactions where rigid scaffolds can improve crystallographic resolution and SAR interpretability compared to flexible acyclic analogues such as N-substituted morpholines [2].

Procurement and Supply Chain Planning for Spirocyclic Building Block Libraries

Source 6-Oxa-1-azaspiro[3.5]nonane hydrochloride at 95-97% purity with a defined 2-7°C refrigerated storage requirement for building block library construction [1]. Plan procurement logistics to account for cold-chain shipping and refrigerated laboratory storage, which differentiates this compound from ambient-stable building blocks and impacts inventory management workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-1-azaspiro[3.5]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.